molecular formula C41H57NO14 B15352645 2-Desbenzoyl-2-pentonyl Docetaxel

2-Desbenzoyl-2-pentonyl Docetaxel

Cat. No.: B15352645
M. Wt: 787.9 g/mol
InChI Key: CUQWDZIKOJTHGY-RUOCJJSJSA-N
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Description

2-Desbenzoyl-2-pentonyl Docetaxel is a derivative of Docetaxel, a well-known chemotherapy drug used primarily in the treatment of various cancers. This compound is structurally modified to enhance its pharmacological properties and reduce side effects. It retains the core taxane structure, which is crucial for its anti-mitotic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desbenzoyl-2-pentonyl Docetaxel typically involves multiple steps starting from natural taxane precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups to the taxane core.

    Esterification: Formation of ester bonds to attach the pentonyl group.

    Debenzoylation: Removal of benzoyl groups to yield the final compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale synthesis. This includes:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Employing chromatographic techniques to purify the final product.

    Quality Control: Ensuring the compound meets pharmaceutical standards through rigorous testing.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the taxane core.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced forms with altered functional groups.

    Substitution Products: Compounds with substituted functional groups enhancing or modifying biological activity.

Scientific Research Applications

2-Desbenzoyl-2-pentonyl Docetaxel has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study taxane derivatives and their chemical properties.

    Biology: Investigated for its effects on cell division and apoptosis in cancer cells.

    Medicine: Explored for its potential as a more effective and less toxic chemotherapy agent.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Desbenzoyl-2-pentonyl Docetaxel involves binding to tubulin, a protein that forms microtubules. This binding stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets include tubulin and associated proteins involved in microtubule dynamics.

Comparison with Similar Compounds

    Docetaxel: The parent compound, widely used in chemotherapy.

    Paclitaxel: Another taxane derivative with similar anti-mitotic properties.

    Cabazitaxel: A semi-synthetic derivative with improved efficacy against resistant cancer cells.

Uniqueness: 2-Desbenzoyl-2-pentonyl Docetaxel is unique due to its structural modifications, which aim to enhance its pharmacokinetic properties and reduce side effects compared to its parent compound, Docetaxel. These modifications can lead to better therapeutic outcomes and lower toxicity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C41H57NO14

Molecular Weight

787.9 g/mol

IUPAC Name

[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate

InChI

InChI=1S/C41H57NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h12-16,24-26,29-32,34,44,46-47,51H,10-11,17-20H2,1-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41?/m0/s1

InChI Key

CUQWDZIKOJTHGY-RUOCJJSJSA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1[C@H]2[C@@]([C@H](C[C@@H]3[C@]2(CO3)OC(=O)C)O)(C(=O)[C@@H](C4=C([C@H](CC1(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Canonical SMILES

CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)C)O)C

Origin of Product

United States

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